
(4-benzylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
NMDA Receptor Antagonism
One of the key applications of this chemical framework is its role in the development of selective NMDA receptor antagonists. Research conducted by Borza et al. (2007) identified derivatives of this compound as potent NR2B subunit-selective antagonists of the NMDA receptor. These findings were significant for therapeutic interventions in conditions where NMDA receptor activity is implicated, such as in certain neurological disorders. The study elaborated on structure-activity relationships and ADME properties, contributing to the understanding of how such compounds can be optimized for better efficacy and safety profiles (Borza et al., 2007).
Antimicrobial and Antifungal Activity
Another research focus is on the antimicrobial and antifungal properties of derivatives of this compound. Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives, examining their antibacterial activities. Although the direct compound was not mentioned, this research highlights the broader utility of pyrazole derivatives in combating microbial infections, suggesting a potential avenue for derivatives of "(4-benzylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone" to serve as antimicrobial agents (Landage et al., 2019).
Cytotoxicity Against Cancer Cell Lines
Research on the cytotoxic effects of related compounds on cancer cell lines offers insight into the potential therapeutic uses of "this compound" derivatives. Braga et al. (2007) investigated the cytotoxicity of acridone alkaloids and N-phenylethyl-benzamide derivatives on several cancer cell lines, finding moderate to weak cytotoxicity. This suggests that with proper structural modification, derivatives could be optimized for better anticancer activity (Braga et al., 2007).
Green Chemistry Synthesis
The compound and its derivatives have also been a focus in green chemistry research. Doherty et al. (2022) demonstrated a clean, green approach to synthesizing acyl pyrazole derivatives, including compounds structurally related to "this compound". This research not only provides insights into the synthetic pathways of such compounds but also emphasizes the importance of environmentally friendly chemical processes (Doherty et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-20-13-16(17(19-20)23-2)18(22)21-10-8-15(9-11-21)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMNYLKXJBVECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2453179.png)
![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)
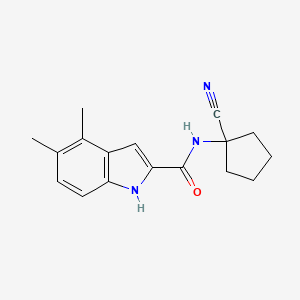
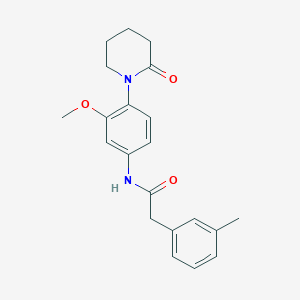


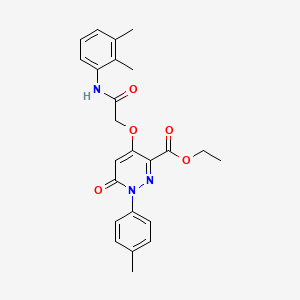
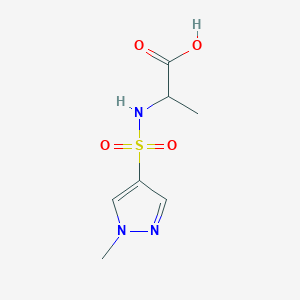

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2453194.png)
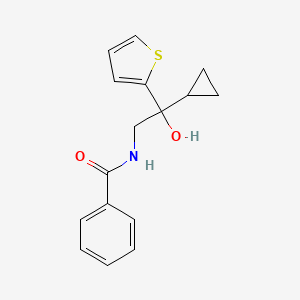
![N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide](/img/structure/B2453198.png)
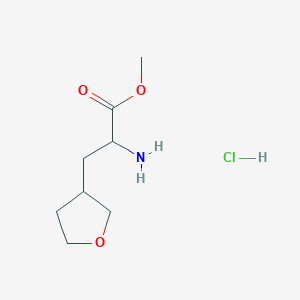
![N-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2453202.png)